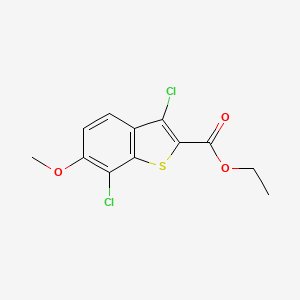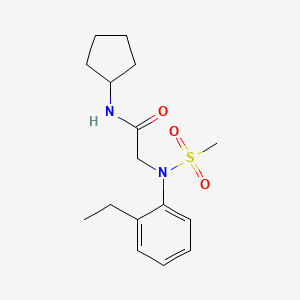
N-(3,4-dichlorophenyl)-N'-(3-methoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-N'-(3-methoxyphenyl)thiourea, commonly known as DMTU, is a chemical compound that has been widely used in scientific research. DMTU is a thiourea derivative that is known for its antioxidant properties and has been studied for its potential therapeutic applications.
Mechanism of Action
DMTU exerts its antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. It also activates the transcription factor Nrf2, which regulates the expression of various antioxidant genes. DMTU has also been shown to modulate the activity of various enzymes involved in oxidative stress, including superoxide dismutase and catalase.
Biochemical and Physiological Effects:
DMTU has been shown to have a variety of biochemical and physiological effects. It has been shown to protect against oxidative stress-induced damage in various cell types, including neurons, endothelial cells, and cardiomyocytes. DMTU has also been shown to modulate the activity of various enzymes involved in oxidative stress, including superoxide dismutase and catalase. Additionally, DMTU has been shown to improve endothelial function, reduce inflammation, and improve insulin sensitivity.
Advantages and Limitations for Lab Experiments
One of the advantages of using DMTU in lab experiments is its antioxidant properties, which make it useful for studying oxidative stress-induced damage in various cell types. However, one of the limitations of using DMTU is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research on DMTU. One area of interest is its potential therapeutic applications in various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. Another area of interest is its potential use in combination with other antioxidants or therapeutic agents to enhance their efficacy. Additionally, further research is needed to better understand the mechanisms underlying DMTU's antioxidant effects and its potential toxicity at high concentrations.
Synthesis Methods
DMTU can be synthesized through a series of chemical reactions. The starting material for the synthesis is 3,4-dichloroaniline, which is reacted with 3-methoxyaniline to form the intermediate compound. The intermediate compound is then reacted with thiourea to form DMTU.
Scientific Research Applications
DMTU has been extensively studied for its antioxidant properties and its potential therapeutic applications. It has been shown to protect against oxidative stress-induced damage in various cell types, including neurons, endothelial cells, and cardiomyocytes. DMTU has also been studied for its potential therapeutic applications in various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer.
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(3-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2OS/c1-19-11-4-2-3-9(7-11)17-14(20)18-10-5-6-12(15)13(16)8-10/h2-8H,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBWXHJORJLTDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenyl[1,3]thiazolo[3,2-a]quinolin-10-ium-1-olate](/img/structure/B5747532.png)
![N-(tert-butyl)-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5747540.png)

![3,5-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5747555.png)

![N-(4-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5747566.png)
![4-{[3-(aminocarbonyl)-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5747568.png)
![N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5747571.png)
![1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B5747576.png)
![N-cyclohexyl-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5747594.png)
![N-[3-(3,4-dimethylbenzoyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5747597.png)
![1-[(5-bromo-2-thienyl)sulfonyl]azepane](/img/structure/B5747609.png)

